molecular formula C21H26N2O5 B4077917 Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine

Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine

Cat. No.: B4077917
M. Wt: 386.4 g/mol
InChI Key: GVBUYFAHSSQGHK-UHFFFAOYSA-N
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Description

Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine is a compound that combines the properties of oxalic acid and a piperazine derivative. . It is a white crystalline solid that forms a colorless solution in water. The piperazine derivative, 1-[3-(4-phenylphenoxy)propyl]piperazine, is a compound that features a piperazine ring substituted with a phenylphenoxypropyl group. This combination of structures imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine typically involves the reaction of oxalic acid with 1-[3-(4-phenylphenoxy)propyl]piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or diethyl ether, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substituting Agents: Such as halogens (Cl2, Br2) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine include:

Uniqueness

This compound is unique due to its combination of oxalic acid and piperazine structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research and industrial applications .

Properties

IUPAC Name

oxalic acid;1-[3-(4-phenylphenoxy)propyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O.C2H2O4/c1-2-5-17(6-3-1)18-7-9-19(10-8-18)22-16-4-13-21-14-11-20-12-15-21;3-1(4)2(5)6/h1-3,5-10,20H,4,11-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBUYFAHSSQGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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